3-(4-formyl-3-hydroxyphenyl)benzonitrile
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Overview
Description
3-(4-formyl-3-hydroxyphenyl)benzonitrile is an organic compound with the molecular formula C8H5NO2. It is also known by other names such as 3-formyl-4-hydroxybenzonitrile and 5-cyanosalicylaldehyde . This compound is characterized by the presence of a formyl group, a hydroxy group, and a nitrile group attached to a benzene ring. It appears as a colorless crystalline solid and is soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane .
Mechanism of Action
Target of Action
Compounds with similar structures, such as berotralstat, are known to inhibit plasma kallikrein . Plasma kallikrein is a serine protease that plays a crucial role in the contact activation pathway, leading to the production of bradykinin, a potent vasodilator .
Mode of Action
Based on the similarity to berotralstat, it can be hypothesized that this compound may also act as an inhibitor of plasma kallikrein . Inhibition of kallikrein would decrease the production of bradykinin, thereby preventing localized tissue edema that occurs during attacks of hereditary angioedema .
Biochemical Pathways
By inhibiting kallikrein, the compound could potentially disrupt these processes .
Pharmacokinetics
Similar compounds like berotralstat are orally administered, suggesting good bioavailability . The recommended dosage of Berotralstat is one 150 mg capsule once daily with food . More research is needed to determine the specific ADME properties of 5-(3-Cyanophenyl)-2-formylphenol.
Result of Action
If it acts similarly to berotralstat, it could prevent localized tissue edema that occurs during attacks of hereditary angioedema by decreasing the production of bradykinin .
Preparation Methods
The synthesis of 3-(4-formyl-3-hydroxyphenyl)benzonitrile can be achieved through several synthetic routes. One common method involves the oxidation of phenol followed by a cyanation reaction . The process typically starts with the oxidation of phenol to form an intermediate compound, which is then reacted with sodium cyanide to produce this compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-formyl-3-hydroxyphenyl)benzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-(4-formyl-3-hydroxyphenyl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology and medicine, it may be used in the development of pharmaceuticals and as a probe in biochemical studies . In industry, it can be utilized in the production of dyes, pigments, and other specialty chemicals . Its unique chemical properties make it a valuable compound in multiple fields of research and development.
Comparison with Similar Compounds
3-(4-formyl-3-hydroxyphenyl)benzonitrile can be compared with other similar compounds, such as 3-formyl-4-hydroxybenzoic acid and 3-formyl-4-hydroxybenzaldehyde . These compounds share structural similarities but differ in their functional groups and chemical properties . The presence of the nitrile group in this compound distinguishes it from its analogs and contributes to its unique reactivity and applications .
Properties
IUPAC Name |
3-(4-formyl-3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSQIGHPZPYGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685042 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-09-3 |
Source
|
Record name | 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90685042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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